Quinidine dihydrochloride

Description

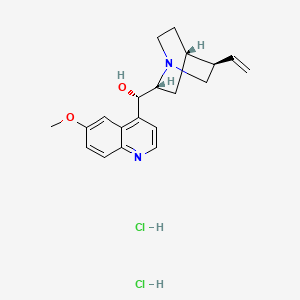

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

85135-88-2 |

|---|---|

Molecular Formula |

C20H26Cl2N2O2 |

Molecular Weight |

397.3 g/mol |

IUPAC Name |

(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;dihydrochloride |

InChI |

InChI=1S/C20H24N2O2.2ClH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;2*1H/t13-,14-,19+,20-;;/m0../s1 |

InChI Key |

NNKXWRRDHYTHFP-KAIFKDDSSA-N |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.Cl.Cl |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.Cl.Cl |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies of Quinidine Dihydrochloride

Total Synthesis Approaches to the Cinchona Alkaloid Skeleton

The synthesis of Cinchona alkaloids like quinidine (B1679956) has been a benchmark for the advancement of organic synthesis for over a century. Early efforts by Woodward and Doering in 1944 resulted in a formal total synthesis of quinine (B1679958), which laid the groundwork for future endeavors. youtube.com Subsequent research has focused on achieving higher levels of stereocontrol and efficiency.

Controlling the four distinct stereocenters (C3, C4, C8, and C9) is the principal challenge in synthesizing quinidine. Several landmark syntheses have addressed this challenge with increasing sophistication.

The Uskokovic Synthesis (1978): A notable early achievement was the stereoselective synthesis of quinidine reported by Uskokovic and Gutzwiller. acs.org This approach involved the preparation of a key cis-disubstituted piperidine (B6355638) intermediate. The stereochemistry was carefully controlled through steps including a platinum-catalyzed hydrogenation and resolution with l-tartaric acid to isolate the desired enantiomer. A key step later in the synthesis involved the stereoselective reduction of a ketone intermediate (quinidinone) to establish the correct hydroxyl configuration at C9. google.com

The Stork Synthesis (2001): Gilbert Stork and his team reported the first highly stereoselective total synthesis of quinine, which could be adapted for quinidine. youtube.comrsc.org A critical feature of this synthesis was the construction of the C3 and C4 contiguous chiral centers and the use of a reductive amination followed by an SN2 cyclization to form the quinuclidine (B89598) ring. rsc.org

The Jacobsen Synthesis (2004): A breakthrough in efficiency and enantioselectivity was achieved by Jacobsen and coworkers. udel.eduorganic-chemistry.org Their strategy employed a catalytic, enantioselective conjugate addition of methyl cyanoacetate (B8463686) to an α,β-unsaturated imide, catalyzed by a (salen)Al complex, to establish the initial stereocenter. udel.edu This catalytic approach allowed for the synthesis of enantiomerically-pure quinidine through a convergent route, where the quinoline (B57606) and quinuclidine fragments were coupled late in the synthesis via a Suzuki coupling. udel.eduorganic-chemistry.org A diastereoselective Sharpless dihydroxylation was then used to create the epoxide precursor for the final cyclization to form the quinuclidine core. organic-chemistry.org

The Chen Synthesis (2019): A more recent and innovative strategy developed by the Chen group utilizes a "local desymmetrization" of a symmetric bicyclic precursor. rsc.orgyoutube.com This approach allows for a divergent synthesis of both quinine and quinidine from a common intermediate by selectively functionalizing one of two diastereotopic vinyl groups, thereby setting the crucial stereochemistry that differentiates the two alkaloids. youtube.com

| Synthesis | Key Strategy | Method for Stereocontrol |

| Uskokovic (1978) | Stereoselective synthesis from a piperidine intermediate. acs.org | Resolution with tartaric acid; stereoselective reduction of a ketone. google.com |

| Stork (2001) | First highly stereoselective total synthesis. rsc.org | Use of chiral starting materials; SN2 cyclization. rsc.org |

| Jacobsen (2004) | Catalytic, enantioselective synthesis. udel.eduorganic-chemistry.org | (salen)Al-catalyzed conjugate addition; Sharpless asymmetric dihydroxylation. udel.eduorganic-chemistry.org |

| Chen (2019) | Divergent synthesis via local desymmetrization. rsc.orgyoutube.com | Selective functionalization of diastereotopic groups on a symmetric intermediate. youtube.com |

The field of organocatalysis, recognized with the 2021 Nobel Prize in Chemistry, has provided powerful tools for the asymmetric synthesis of complex molecules like quinidine. researchgate.net These methods avoid the use of metals and often provide high levels of enantioselectivity.

One prominent approach involves using a proline-derived organocatalyst, such as a diphenylprolinol silyl (B83357) ether, to mediate key bond-forming reactions. researchgate.netnih.gov For instance, an organocatalytic cascade involving a Michael reaction, aza-Henry reaction, and hemiacetalization has been used to construct the trisubstituted piperidine skeleton of quinidine with excellent diastereo- and enantioselectivity. researchgate.netnih.gov Another strategy employed a formal aza [3 + 3] cycloaddition/Strecker-type cyanation reaction catalyzed by a small organic molecule to produce a highly functionalized piperidine derivative with excellent enantiomeric excess, using as little as 0.5 mol% of the catalyst. nih.gov These organocatalytic steps are crucial as they establish the foundational chirality of the quinuclidine ring system early in the synthetic sequence.

Conversion Pathways and Precursor Chemistry

While total synthesis provides access to quinidine and its analogs, semi-synthetic methods starting from naturally abundant precursors are often more economically viable for large-scale production.

Quinidine and quinine are naturally co-occurring diastereomers. wikipedia.org The more abundant quinine can be converted into the less abundant quinidine through a chemical process that inverts the stereocenters at C8 and C9. An effective industrial strategy involves the oxidation of the C9 hydroxyl group of quinine to form an intermediate ketone, known as quinidinone (B85341). researchgate.net This oxidation can be achieved using reagents like hydrogen peroxide in sulfuric acid. The planar carbonyl group allows for epimerization at the adjacent C8 position to reach a thermodynamic equilibrium between the quininone (B45862) and quinidinone forms. Subsequent stereoselective reduction of the ketone, for example using zinc in acetic acid or di-isobutyl aluminum hydride, preferentially forms the C9 hydroxyl group with the (S)-configuration characteristic of quinidine. google.comresearchgate.net

Once the quinidine free base is obtained, either through total synthesis or conversion from quinine, it can be converted to its dihydrochloride (B599025) salt. As quinidine possesses two basic nitrogen atoms (the quinuclidine nitrogen and the quinoline nitrogen), it can react with two equivalents of hydrochloric acid (HCl) in a suitable solvent to form the highly water-soluble Quinidine Dihydrochloride.

Structural Modifications and Analog Synthesis

The core structure of quinidine serves as a scaffold for the synthesis of new derivatives with potentially novel or enhanced properties.

Research into modifying the quinidine structure aims to explore new therapeutic applications or to refine its use as a chiral ligand in asymmetric catalysis. A key site for modification is the C9 hydroxyl group. For example, a series of novel (9S)-acyloxy derivatives of quinidine and its hydrogenated analog, dihydroquinidine, have been synthesized and evaluated for insecticidal activity. nih.gov The studies found that converting the C9-hydroxyl to various acyloxy groups significantly impacted the biological activity of the compounds. nih.gov These modifications are typically achieved through standard esterification reactions, treating quinidine with the appropriate acyl chloride or carboxylic anhydride. Such research demonstrates that targeted structural changes to the quinidine skeleton can unlock new biological functions.

Evaluation of Synthetic Route Efficiency and Yield Optimization

Comparative Analysis of Major Synthetic Routes

Several key strategies have emerged for the total synthesis of quinidine, each with its own merits and drawbacks regarding efficiency. The approaches pioneered by Uskokovic, Stork, Jacobsen, Maulide, and Chen represent significant milestones in the field.

The following table provides a high-level comparison of these prominent synthetic routes.

Table 1: Comparison of Major Quinidine Synthetic Routes

| Synthetic Route | Key Strategy | Number of Steps (Longest Linear Sequence) | Overall Yield (%) | Reference |

|---|---|---|---|---|

| Uskokovic (1978) | Stereoselective cyclization | 17 | 0.64 | |

| Stork (2001) | Stereospecific synthesis of deoxyquinine | ~13 | ~18 (for quinine) | youtube.com |

| Jacobsen (2004) | Catalytic asymmetric conjugate addition, Sharpless dihydroxylation | 16 | ~5.0 | numberanalytics.com |

| Maulide (2018) | C-H activation, stereoselective aldol (B89426) reaction | 10 | 5.4 | nih.govresearchgate.net |

| Chen (2019) | Local desymmetrization | Not explicitly stated | Not explicitly stated | nih.govorganic-chemistry.org |

Yield Optimization in Key Transformations

Stereoselective Reduction of Ketone Intermediates:

A common feature in several quinidine syntheses is the stereoselective reduction of a ketone intermediate to establish the correct stereochemistry at the C9 hydroxyl group. The choice of reducing agent and reaction conditions is paramount for achieving high diastereoselectivity and yield. For instance, in Maulide's synthesis, the reduction of a sterically hindered methanesulfonyl-hydrazone intermediate proved to be a significant challenge. A variety of common reducing agents failed to provide the desired product. The optimized conditions involved using a combination of lithium aluminum hydride (LiAlH₄) and methanol, which is presumed to generate the more reactive trimethoxyaluminum (B11948062) hydride, affording the target quinine in a 53% yield. researchgate.net

Table 2: Optimization of the Final Reduction Step in Maulide's Synthesis

| Reducing Agent/System | Outcome | Yield of Quinine (%) | Reference |

|---|---|---|---|

| NaBH₄, DIBAL-H, NaBH₃CN | No reaction or side products | 0 | researchgate.net |

| Wolff-Kishner (various modifications) | Failed to afford desired product | 0 | researchgate.net |

| LiAlH₄/MeOH | Successful reduction | 53 | researchgate.net |

In more traditional approaches involving the reduction of quinidinone (the C9 ketone of quinidine), various hydride reagents can be employed. The stereochemical outcome is highly dependent on the reagent and the substrate's conformation. chemistrysteps.comnih.gov While lithium aluminum hydride and sodium borohydride (B1222165) are common choices, their reactivity and selectivity differ significantly. libretexts.orgwizeprep.comyoutube.com

Optimization of Asymmetric Dihydroxylation:

Table 3: Key Parameters in Sharpless Asymmetric Dihydroxylation for Quinidine Synthesis

| Parameter | Influence on Reaction | Optimized Condition (Jacobsen's Synthesis) | Reference |

|---|---|---|---|

| Chiral Ligand | Controls enantioselectivity (access to quinine vs. quinidine series) | AD-mix-α for quinidine series | organic-chemistry.org |

| Solvent System | Affects reaction rate and solubility of reagents | t-BuOH/H₂O | harvard.edu |

| Temperature | Influences reaction rate and selectivity | 0 °C to room temperature | harvard.edu |

| Oxidant | Regenerates the osmium catalyst for catalytic turnover | K₃[Fe(CN)₆] in AD-mix | harvard.edu |

Advanced Analytical and Bioanalytical Methodologies for Quinidine Dihydrochloride

Chromatographic Separations and Quantification

Chromatography stands as the cornerstone for the analysis of quinidine (B1679956) dihydrochloride (B599025), enabling the separation of the primary compound from its diastereomer (quinine), related cinchona alkaloids, and potential degradation products or metabolites. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity and Content Analysis

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the quality control of quinidine dihydrochloride, valued for its high resolution, reproducibility, and quantitative accuracy. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode, utilizing a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase. researchgate.netnih.gov

Detailed research has established various RP-HPLC methods for assay and purity analysis. These methods differ in mobile phase composition, column specifications, and detection wavelengths, optimized for specific analytical goals such as separating quinidine from its metabolites or related alkaloids like dihydroquinidine, cinchonine, and cinchonidine (B190817). researchgate.netrsc.org For instance, methods have been developed for the simultaneous analysis of quinine (B1679958), resorcinol, and other major cinchona alkaloids in injectable formulations. researchgate.net The detection is commonly performed using UV spectrophotometry at wavelengths where quinidine exhibits significant absorbance, such as 210 nm, 254 nm, or 330 nm. researchgate.netnih.govrsc.org Fluorescence detection can also be employed to achieve lower detection limits, which is particularly useful in bioanalytical applications. pharmacompass.com

Table 1: Examples of HPLC Conditions for Quinidine Analysis

| Purpose | Stationary Phase (Column) | Mobile Phase | Detection Wavelength | Reference |

|---|---|---|---|---|

| Purity Analysis | C18 (150 mm × 4.6 mm, 5 µm) | Acetonitrile: Phosphate Buffer (70:30) | 260 nm | nih.gov |

| Assay | C18 (250 mm × 4.6 mm, 5 µm) | Acetonitrile: Water (60:40) with 0.1% phosphoric acid | 254 nm | nih.gov |

| Bioanalysis (Plasma) | C18 | 0.2% Formic Acid: Acetonitrile (85:15, v/v) | MS/MS | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity but is less commonly used for quinidine analysis in its native form due to the compound's polarity and low volatility. nih.gov To overcome this limitation, derivatization is required. This chemical modification process converts the polar functional groups of the quinidine molecule into less polar, more volatile, and more thermally stable derivatives suitable for GC analysis.

Silylation is a widely used derivatization method for analyzing polar analytes like quinidine by GC-MS. researchgate.net In this process, an active hydrogen in the hydroxyl group of quinidine is replaced by a trialkylsilyl group, typically trimethylsilyl (B98337) (TMS). This derivatization step increases the compound's volatility, allowing it to be vaporized and travel through the GC column for separation and subsequent detection by the mass spectrometer. researchgate.net

Capillary Electrophoresis and Isotachophoresis for Separation and Detection

Capillary Electrophoresis (CE) has emerged as a powerful technique for the analysis of quinidine and its related alkaloids, offering high separation efficiency, short analysis times, and minimal sample and reagent consumption. researchgate.netresearchgate.net Several modes of CE, including Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Capillary Chromatography (MECC), have been successfully applied. researchgate.netoup.com CZE separates ions based on their electrophoretic mobility in a buffer-filled capillary. For the separation of diastereomers like quinidine and quinine, which have similar mobilities, chiral selectors are often added to the background electrolyte. nih.govresearchgate.net Beta-cyclodextrin and its derivatives are common chiral selectors that form transient inclusion complexes with the alkaloids, leading to differences in their apparent mobilities and enabling their separation. nih.govresearchgate.net

Capillary Isotachophoresis (CITP) is another electrophoretic technique used for the analysis of quinidine. nih.govresearchgate.netoup.com In CITP, analytes are separated into distinct, consecutive zones based on their electrophoretic mobilities between a leading electrolyte (with higher mobility than any analyte) and a terminating electrolyte (with lower mobility). nih.gov This technique provides a preconcentration effect, making it suitable for trace analysis. oup.comresearchgate.net CITP has been noted as a "green chemistry" technique and has been successfully used for the separation of diastereomeric cinchona alkaloids. researchgate.netresearchgate.net It can also be coupled online with CZE (CITP-CZE) to enhance separation selectivity and sensitivity for determining quinidine in complex matrices like urine. oup.comresearchgate.net

Chiral Chromatography and Enantiomeric Purity Assessment

The assessment of enantiomeric (or more accurately, diastereomeric) purity is a critical aspect of quinidine analysis, as it is the diastereomer of quinine. tue.nl While they share the same chemical formula, their spatial arrangement differs, leading to different pharmacological activities. Chromatographic methods must be able to resolve quinidine from quinine and other related stereoisomers, such as cinchonidine and cinchonine, to ensure the identity and purity of the drug substance. researchgate.netresearchgate.net

Reversed-phase HPLC methods on standard C8 or C18 columns can often resolve these diastereomers due to their different physicochemical properties. researchgate.net However, for more challenging separations or for dedicated chiral analysis, specialized Chiral Stationary Phases (CSPs) can be employed. Furthermore, a chiral strong cation-exchanger (cSCX) stationary phase has been developed, providing an alternative method for the simultaneous determination of eight Cinchona alkaloids, including quinidine and its dihydro analog, with reduced peak tailing compared to some conventional reversed-phase methods. nih.gov Capillary electrophoresis with chiral selectors, as described previously, is also a highly effective technique for assessing the diastereomeric purity of quinidine. nih.govrsc.org

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for both the quantitative analysis and structural characterization of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple, cost-effective, and rapid method for the quantitative analysis of this compound. The technique relies on the principle of the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. Quinidine possesses a quinoline (B57606) chromophore, which absorbs UV radiation, making it suitable for this type of analysis.

The UV spectrum of quinidine in an acidic solvent like 0.01 N HCl shows characteristic absorption maxima. researchgate.net While specific peak wavelengths can vary slightly with the solvent, they are generally observed around 250 nm and 346 nm. researchgate.net For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at a fixed wavelength. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. researchgate.net UV-Vis detectors are also the most common detectors used in HPLC systems for the quantification of quinidine, with detection often performed at wavelengths such as 240 nm, 254 nm, or 260 nm to ensure sensitivity and selectivity. nih.govresearchgate.net

Raman and Near-Infrared (NIR) Spectroscopy for Vibrational Fingerprinting

Raman and Near-Infrared (NIR) spectroscopy are powerful, non-destructive analytical techniques that provide a unique vibrational "fingerprint" of a molecule. mdpi.comiddo.org These methods are increasingly employed for the rapid identification and quantification of active pharmaceutical ingredients, including this compound. nih.govafricaresearchconnects.com They offer significant advantages such as minimal sample preparation, high speed, and low cost, making them suitable for quality control in pharmaceutical manufacturing and for screening for substandard medicines. nih.govresearchgate.net

In the context of this compound, both Raman and NIR spectroscopy have been successfully developed and validated for its detection and quantification in oral formulations. nih.govuliege.be These techniques can effectively generate a characteristic spectrum based on the molecule's vibrational modes. For NIR spectroscopy, the absorptions are primarily due to overtones and combinations of fundamental vibrations, such as C-H, N-H, and O-H stretching. Raman spectroscopy, conversely, measures the inelastic scattering of monochromatic light, providing information on vibrations involving changes in the polarizability of the molecule's electron cloud, such as those in the aromatic quinoline ring system.

Multivariate data analysis techniques, particularly Partial Least Squares (PLS) regression, are essential for interpreting the complex spectral data obtained from these methods. uliege.beuliege.be By building PLS models calibrated with reference values (e.g., from HPLC), it is possible to accurately quantify this compound content in various formulations. uliege.beuliege.be These models have been validated using a total error approach, demonstrating their reliability for routine analysis. nih.gov

| Technique | Application | Methodology | Key Findings | References |

|---|---|---|---|---|

| Raman Spectroscopy | Identification and quantification in oral drops | PLS regression models built using HPLC as a reference. | Provides a non-destructive and rapid method for quality control. Validated in the range of 50-150% of the target concentration. | nih.govuliege.be |

| Near-Infrared (NIR) Spectroscopy | Identification and quantification in oral drops and other formulations | PLS regression models built on data from dissolved samples (in HCl 1N) or directly on solid/liquid forms. | A robust, low-cost method suitable for routine analysis in quality control labs, even with handheld devices. Validated with acceptance limits of ±10%. | nih.govuliege.beuliege.be |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. researchgate.netliberty.edu By measuring the absorption of infrared radiation, which excites molecular vibrations, FTIR provides a detailed spectrum that is characteristic of the compound's structure. mdpi.com For this compound, the FTIR spectrum reveals distinct peaks corresponding to the various functional components of its complex structure. researchgate.net

The analysis of the FTIR spectrum allows for the confirmation of the presence of key functional groups. iosrjournals.org These include the O-H stretch from the hydroxyl group, N-H stretching vibrations from the protonated quinoline and quinuclidine (B89598) nitrogens, C-H stretches from the aromatic and aliphatic parts of the molecule, C=C and C=N stretching within the quinoline ring, and C-O stretching from the methoxy (B1213986) and hydroxyl groups. The region from 1500 to 400 cm⁻¹ is known as the fingerprint region, where the complex pattern of peaks is unique to the molecule, allowing for unambiguous identification when compared to a reference spectrum. liberty.edu

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | References |

|---|---|---|---|

| 3400 - 3200 | O-H Stretch | Hydroxyl group | researchgate.netmdpi.com |

| 3100 - 2800 | N-H Stretch | Protonated amines (R₃N⁺-H) | liberty.edumdpi.com |

| 3100 - 3000 | Aromatic C-H Stretch | Quinoline ring | liberty.edumdpi.com |

| 3000 - 2840 | Aliphatic C-H Stretch | Quinuclidine ring, vinyl group | liberty.edu |

| 1650 - 1500 | C=C and C=N Stretch | Aromatic quinoline ring | liberty.edu |

| 1260 - 1230 | Aryl C-O Stretch | Methoxy group (Ar-O-CH₃) | mdpi.com |

| 1100 - 1000 | C-O Stretch | Secondary alcohol | researchgate.netmdpi.com |

Fluorescence Spectroscopy and Quantum Yield Investigations

Quinidine and its stereoisomer quinine are well-known for their fluorescent properties, making fluorescence spectroscopy a highly sensitive method for their detection and analysis. nih.govscienceofcooking.com When dissolved in dilute strong acids like sulfuric acid, this compound exhibits a characteristic strong blue fluorescence. nih.govnihs.go.jp The fluorescence arises from the excitation of the π-electron system of the quinoline ring. colostate.edu

The standard excitation wavelengths for quinine (and similarly for quinidine) are approximately 250 nm and 350 nm, with a maximum fluorescence emission observed around 450 nm in a 0.05 M H₂SO₄ solution. colostate.edu Fluorescence intensity is a critical parameter for quantitative analysis and is linearly related to concentration at low levels. researchgate.net However, this intensity can be significantly affected by environmental factors. The presence of quenching agents, such as chloride ions, can decrease fluorescence intensity. colostate.edu This is a particularly important consideration for this compound, where the counter-ion itself is a quencher. The pH of the solution also plays a crucial role; the fluorescence is most intense in acidic conditions where the quinoline nitrogen is protonated.

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed. Quinine sulfate (B86663) is so reliable in this regard that it is often used as a standard for quantum yield measurements. wikipedia.orgadipogen.comrsc.org The quantum yield of quinidine is also known to be relatively constant under specific conditions but can be reduced by factors such as the presence of chloride ions. colostate.eduresearchgate.net

| Parameter | Value/Description | Conditions | References |

|---|---|---|---|

| Excitation Maxima | ~250 nm, ~350 nm | 0.05 M H₂SO₄ | colostate.edu |

| Emission Maximum | ~450 nm | 0.05 M H₂SO₄ | colostate.edu |

| Appearance | Strong blue fluorescence | Dilute H₂SO₄ | nih.govnihs.go.jp |

| Quantum Yield (Φf) | Used as a fluorescence standard (Quinine Sulfate) | 0.1 M H₂SO₄ | wikipedia.orgrsc.org |

| Major Quencher | Chloride ions (Cl⁻) | Aqueous solution | colostate.edu |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules in solution. iosrjournals.org It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. For this compound, NMR is used to confirm the identity, purity, and detailed conformation of the molecule. scienceopen.com

The ¹H NMR spectrum provides information on the chemical environment of each proton, their connectivity through spin-spin coupling, and their spatial proximity through techniques like the Nuclear Overhauser Effect (NOE). iosrjournals.org The spectrum of this compound would show distinct signals for the aromatic protons on the quinoline ring, the protons of the vinyl group, the methoxy group, and the complex, overlapping signals from the aliphatic protons of the quinuclidine cage. scienceopen.comchemicalbook.com

The ¹³C NMR spectrum complements the proton data by showing a single peak for each unique carbon atom in the molecule, allowing for a complete carbon count and providing information on their chemical environment. acs.org The chemical shifts in both ¹H and ¹³C spectra are sensitive to the protonation state of the nitrogen atoms, confirming the formation of the dihydrochloride salt. researchgate.net

| Proton Type | Approximate Chemical Shift (δ, ppm) | Solvent | References |

|---|---|---|---|

| Aromatic (Quinoline) | 8.6 - 6.8 | CDCl₃ | chemicalbook.com |

| Vinyl (-CH=CH₂) | 6.4 - 5.0 | CDCl₃ | chemicalbook.com |

| Bridgehead/Aliphatic (Quinuclidine) | 4.5 - 1.8 | CDCl₃ | chemicalbook.com |

| Methoxy (-OCH₃) | ~3.6 | CDCl₃ | chemicalbook.com |

Note: Chemical shifts are highly dependent on solvent and specific salt form. This table provides a general reference based on the closely related quinine hydrochloride.

Crystallographic Studies and Solid-State Characterization

X-ray Diffraction Analysis of this compound Crystal Structure

The analysis of quinine dihydrochloride hemihydrate revealed that it crystallizes in the triclinic space group P1. nih.goviucr.org The asymmetric unit is notably complex, containing four distinct dicationic moieties, eight chloride anions, and two water molecules. nih.gov This structural complexity highlights the various ways the flexible molecule can pack within a crystal lattice, influenced by the formation of strong intermolecular interactions. The synthesis of these crystals typically involves neutralizing the parent compound with hydrochloric acid in a suitable solvent like acetonitrile, followed by recrystallization. iucr.org While data for other salts like quinidine hydrochloride monohydrate exists, showing an orthorhombic system (space group P2₁2₁2₁), the dihydrochloride salt structure provides the most direct model for understanding the solid-state form of this compound. nih.govasm.org

| Parameter | Value | References |

|---|---|---|

| Chemical Formula | 2(C₂₀H₂₆N₂O₂)²⁺ · 4Cl⁻ · H₂O | nih.goviucr.orgnsf.gov |

| Crystal System | Triclinic | nih.goviucr.org |

| Space Group | P1 | nih.goviucr.org |

| Asymmetric Unit | Four dications, eight chloride anions, two water molecules | nih.goviucr.org |

| CCDC Reference | 2077945 | iucr.orgiucr.org |

Investigation of Non-Covalent Interactions within Crystal Lattices

The solid-state structure of this compound is stabilized by a complex and extensive network of non-covalent interactions, which dictate the crystal packing and ultimately influence its physical properties. nsf.govnih.gov In the crystal lattice of quinine dihydrochloride hemihydrate, hydrogen bonding and π–π interactions are the dominant forces. nih.goviucr.org

A combination of strong hydrogen bonds links the various components in the asymmetric unit. nsf.gov For example, a key interaction involves the protonated quinuclidine nitrogen and the hydroxyl group, which are effectively bridged by a chloride anion, forming a robust N—H⋯Cl⋯H—O linkage. nih.goviucr.org Another critical hydrogen-bonding chain involves the protonated quinolinium nitrogen atoms. Here, serendipitous water molecules in the crystal lattice help to bridge discrete N—H⋯Cl interactions, creating an extended N—H⋯Cl⋯H—O—H⋯Cl⋯H—N chain that links the dicationic pairs. nih.goviucr.org

Molecular and Cellular Mechanisms of Action: in Vitro and Ex Vivo Studies

Ion Channel Modulation and Electrophysiological Effects

Quinidine's primary mechanism of action involves the modulation of several key ion channels within cardiac cells, leading to significant changes in their electrophysiological properties. wikipedia.orgdrugbank.com

Voltage-Gated Sodium Channel (NaV1.5) Interactions and Kinetic Analysis

Quinidine (B1679956) is a potent blocker of the fast inward sodium current (INa), which is mediated by the voltage-gated sodium channel NaV1.5. wikipedia.orgdrugs.com This action is central to its classification as a class Ia antiarrhythmic. The blockade of NaV1.5 by quinidine decreases the maximum rate of depolarization (Vmax) during phase 0 of the cardiac action potential. wikipedia.orgyoutube.com

Cryo-electron microscopy studies have revealed that quinidine binds to a site within the pore domain of the human NaV1.5 channel, positioned directly beneath the selectivity filter. researchgate.net This binding obstructs the passage of sodium ions, thereby inhibiting the rapid depolarization of the cardiac cell. researchgate.net

The interaction of quinidine with NaV1.5 channels is characterized by use-dependence, meaning the degree of block increases with higher heart rates. wikipedia.org This is because quinidine has a higher affinity for the open and inactivated states of the channel compared to the resting state. nih.gov At faster rates, the channels spend more time in the open and inactivated states, leading to a greater cumulative block. nih.gov The recovery from this block is relatively slow. nih.gov

In guinea-pig papillary muscle, quinidine was found to avidly block open sodium channels and also block channels as they enter a state of slow inactivation. nih.gov The recovery from block near the normal resting potential has a time constant of 3 to 8 seconds. nih.gov

Potassium Channel (e.g., hERG, Kv1.4, Kv4.2, IKr, IKs, IKI, IATP) Blockade Mechanisms

hERG (IKr): Quinidine is a potent blocker of the human ether-a-go-go-related gene (hERG) channel, which conducts the rapid component of the delayed rectifier potassium current (IKr). nih.govfrontiersin.org This blockade is a key factor in the quinidine-induced prolongation of the QT interval observed on an electrocardiogram. wikipedia.org Studies have shown that quinidine blocks the open hERG channels, with one study reporting that quinidine is approximately 14-fold more potent than its diastereomer, quinine (B1679958), in blocking hERG. nih.govnih.gov The interaction involves key aromatic residues, Y652 and F656, in the S6 domain of the channel pore. nih.gov Both quinidine and quinine were found to accelerate channel inactivation. researchgate.net

Kv1.4 and Kv4.2 (Ito): Quinidine blocks the transient outward potassium current (Ito), which is mediated by channels such as Kv1.4 and Kv4.2. drugbank.comnih.gov In studies on a modified Kv1.4 channel, quinidine was found to block the open channel from the intracellular side. nih.gov This interaction was followed by a time- and voltage-dependent effect that promoted the entry of the channel into a C-type inactivated state. nih.gov Research on human atrial myocytes has shown age-related differences in the IC50 for quinidine blockade of Ito. nih.gov

IKs: Quinidine reduces the slow component of the delayed rectifier potassium current (IKs). drugbank.com

IK1: The inward rectifier potassium current (IK1), which is important for maintaining the resting membrane potential and terminal repolarization, is also inhibited by quinidine. drugbank.comnih.gov This inhibition was found to be independent of age in both pediatric and adult human atrial myocytes. nih.gov

IKur: Quinidine inhibits the ultrarapid delayed rectifier potassium current (IKur), mediated by Kv1.5 channels, in an age-independent manner in human atrial myocytes. nih.gov Interestingly, some studies suggest that quinidine can induce the internalization and subsequent degradation of Kv1.5 channels in atrial myocytes, representing a novel mechanism of drug action beyond simple pore block. nih.gov This process was found to be calcium-dependent. nih.gov

IATP: The specific effects of quinidine on ATP-sensitive potassium channels (IATP) are less extensively detailed in the provided search results.

Calcium Channel (ICa) Interactions

Quinidine also interacts with L-type calcium channels, blocking the calcium current (ICa). drugbank.comnih.gov In isolated frog ventricular cells, quinidine induced a tonic block of ICa with a 50% effective dose (ED50) of 10 microM. nih.gov Unlike some other antiarrhythmic agents, a clear use-dependent inhibition was not observed, which researchers suggest might be due to a very rapid association with open channels. nih.gov Studies in isolated canine ventricular myocytes also demonstrated that quinidine reversibly decreases the peak calcium current, showing both tonic and use-dependent block. nih.govahajournals.org This action contributes to the negative inotropic (contractility-reducing) effects of the drug. nih.gov

Enzymatic Interactions and Metabolic Pathways (In Vitro)

Quinidine is a well-known inhibitor of certain cytochrome P450 (CYP) enzymes, which can lead to significant drug-drug interactions. wikipedia.org

Cytochrome P450 Enzyme Inhibition (e.g., CYP2D6, CYP3A4)

CYP2D6: Quinidine is a potent and well-characterized inhibitor of CYP2D6. wikipedia.orgacs.org In vitro studies have demonstrated its high affinity for this enzyme, with reported IC50 values as low as 0.02 µM. acs.org This inhibition is not considered to be mechanism-based, meaning it does not involve irreversible inactivation of the enzyme. nih.gov The potent inhibition of CYP2D6 by quinidine is the basis for its use as a probe to phenotype individuals for CYP2D6 activity in clinical studies. nih.gov

CYP3A4: Quinidine is also an inhibitor of CYP3A4, although its potency is generally less than for CYP2D6. nih.govnih.gov The inhibitory effect of quinidine on CYP3A4 can be substrate-dependent. For instance, one study reported a Ki of 5.3 µM for the inhibition of nifedipine (B1678770) metabolism. nih.gov In contrast, another study using a different in vitro system found an IC50 value of approximately 30 µM. researchgate.net Quinidine itself is a substrate for CYP3A4, which is the primary enzyme responsible for its metabolism. drugs.comnih.gov

Interactive Data Table: In Vitro Inhibition of Cytochrome P450 Enzymes by Quinidine

| Enzyme | Substrate Used in Study | Inhibitor | IC50 / Ki Value (µM) | Source |

| CYP2D6 | Dextromethorphan | Quinidine | IC50: ~0.008 | researchgate.net |

| CYP2D6 | Not Specified | Quinidine | IC50: 0.02 | acs.org |

| CYP3A4 | Nifedipine | Quinidine | Ki: 5.3 | nih.gov |

| CYP3A4 | Not Specified | Quinidine | IC50: ~30 | researchgate.net |

P-Glycoprotein (P-gp) Transport Modulation and Inhibition

Quinidine is a significant modulator of P-glycoprotein (P-gp), an efflux transporter crucial in drug disposition and resistance. In vitro studies have established that quinidine is not only a substrate for P-gp but also a potent inhibitor of its transport function. nih.gov This inhibition is competitive and can lead to clinically relevant drug-drug interactions by increasing the concentration of co-administered P-gp substrates.

The inhibitory effect of quinidine on P-gp has been demonstrated at the blood-brain barrier (BBB). In a study using positron emission tomography (PET) imaging in healthy volunteers, quinidine administration at clinically relevant plasma concentrations resulted in a substantial inhibition of P-gp activity. This led to a 60% increase in the brain distribution of ¹¹C-verapamil, a known P-gp substrate. nih.gov

Further research in mouse models has solidified the role of P-gp inhibition in the well-known interaction between digoxin (B3395198) and quinidine. In wild-type mice, co-administration of quinidine increased plasma digoxin concentrations by 73.0% and brain concentrations by 73.2%. nih.gov In contrast, in mice lacking the P-gp gene (mdr1a(-/-)), the effect of quinidine on plasma digoxin levels was significantly blunted, and it did not increase brain concentrations, underscoring that the interaction is primarily mediated by P-gp inhibition. nih.gov

| Model | P-gp Substrate | Quinidine Effect | Observed Change | Reference |

|---|---|---|---|---|

| Healthy Human Volunteers | ¹¹C-Verapamil | P-gp Inhibition at BBB | 60% increase in brain distribution | nih.gov |

| Wild-Type Mice | Digoxin | Increased Plasma Concentration | 73.0% increase | nih.gov |

| Wild-Type Mice | Digoxin | Increased Brain Concentration | 73.2% increase | nih.gov |

Pseudocholinesterase Activity Alteration

Quinidine has been shown to inhibit the activity of pseudocholinesterase (also known as butyrylcholinesterase), an enzyme responsible for the hydrolysis of certain choline (B1196258) esters. An in vitro study on plasma from pregnant women demonstrated a concentration-dependent inhibitory effect of quinidine on this enzyme. nih.gov

The mean pseudocholinesterase activity in the absence of quinidine was 0.67 U/ml. nih.gov The introduction of quinidine at increasing concentrations resulted in a progressive reduction of enzyme activity. At therapeutic concentrations typically used for cardiac arrhythmias (2.0 to 5.0 µg/ml), quinidine inhibited pseudocholinesterase activity by a substantial 60% to 70%. nih.gov This interaction is significant as it can affect the metabolism of drugs that are substrates for this enzyme, such as the muscle relaxant succinylcholine (B1214915) and certain ester-type local anesthetics. nih.govnih.gov

| Quinidine Concentration (µg/ml) | Mean Pseudocholinesterase Activity (U/ml) | Percentage of Inhibition (%) | Reference |

|---|---|---|---|

| 0 (Control) | 0.67 | 0 | nih.gov |

| 0.5 | 0.48 | ~28.4 | nih.gov |

| 1.0 | 0.38 | ~43.3 | nih.gov |

| 2.0 | 0.29 | ~56.7 | nih.gov |

| 5.0 | 0.19 | ~71.6 | nih.gov |

Receptor Binding and Signaling Pathway Perturbations

Muscarinic Acetylcholine (B1216132) Receptor Antagonism (M3)

Quinidine exhibits anticholinergic properties through its action as a muscarinic receptor antagonist. drugbank.comwikipedia.org It is considered a selective antagonist of the M3 subtype of muscarinic acetylcholine receptors. wikipedia.org The blockade of these G-protein coupled receptors prevents the binding of acetylcholine, leading to effects such as reduced glandular secretions and smooth muscle relaxation. nih.gov

Structural analysis of quinidine and its derivatives has provided insight into its antagonist activity. A study comparing the molecular structure of quitenidine methyl ester, a quinidine derivative, with other antimuscarinic agents identified a potential structural basis for its potency. nih.gov An approximate linear relationship was observed between the blocking potency of these agents and the distance from the nonaromatic nitrogen atom to the plane of the aromatic part of the molecule; a greater distance correlated with more potent antagonism. nih.gov

Alpha-Adrenergic Receptor Antagonism

The antiadrenergic effects of quinidine are well-documented and arise from its direct interaction with alpha-adrenergic receptors. nih.gov Radioligand binding assays have demonstrated that quinidine competitively and reversibly blocks both alpha-1 and alpha-2 adrenergic receptors. nih.gov This action explains its vasodilatory effects.

In these in vitro assays, quinidine competed for binding to alpha-1 adrenergic receptors on membranes from rat heart and kidney, and alpha-2 adrenergic receptors on human platelets and rat kidney membranes. nih.gov The equilibrium dissociation constants (Ki) for this binding were determined to be in the micromolar range, indicating a notable affinity. In contrast, other antiarrhythmic agents like lidocaine (B1675312) and procainamide (B1213733) did not show significant competition for binding to these alpha-receptors. nih.gov

| Receptor Subtype | Tissue/Cell Source | Equilibrium Dissociation Constant (Ki) | Reference |

|---|---|---|---|

| Alpha-1 | Rat Heart & Kidney Membranes | 0.3 - 3 µM | nih.gov |

| Alpha-2 | Human Platelets & Rat Kidney Membranes | 0.3 - 3 µM | nih.gov |

Antiparasitic Mechanisms in Protozoan Models

Heme Detoxification Pathway Inhibition in Plasmodium Species

Quinidine's antimalarial activity, particularly against Plasmodium falciparum, is primarily attributed to its interference with the parasite's heme detoxification process. nih.gov During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). nih.govnih.gov To protect itself, the parasite polymerizes this toxic heme into an inert, crystalline pigment called hemozoin within its acidic digestive vacuole. nih.govbiorxiv.org

Quinidine, much like its diastereomer quinine and other quinoline (B57606) antimalarials, is believed to inhibit this critical detoxification pathway. nih.gov It acts by preventing the crystallization of heme into hemozoin. In vitro studies have shown that quinidine actively inhibits hemozoin formation under physiological conditions in the low- to mid-micromolar range. nih.gov This inhibition leads to an accumulation of toxic, soluble heme within the parasite, which is thought to cause oxidative damage to cellular components and ultimately lead to parasite death. nih.gov

Effects on Nucleic Acid and Protein Synthesis in Parasites

Quinidine, along with its stereoisomer quinine, is thought to exert its antiparasitic effects through multiple mechanisms, including the disruption of fundamental cellular processes such as nucleic acid and protein synthesis. While the primary antimalarial action is often attributed to the inhibition of hemozoin biocrystallization, evidence from in vitro and ex vivo studies suggests that interference with the parasite's genetic machinery is a significant secondary mechanism. nih.govnih.gov

One proposed mechanism is the direct interaction of the drug with parasitic DNA. nih.gov Studies utilizing Raman spectroscopy and molecular dynamics simulations have investigated the binding of quinine to DNA. These studies indicate that when the quinoline ring of the molecule is protonated, it can weakly intercalate into the DNA structure. This intercalation is achieved through the formation of π-stacking interactions with the DNA base pairs. nih.gov The research suggests a binding ratio of approximately one quinine molecule for every 25 base pairs. nih.gov This interaction could physically obstruct the DNA template, thereby disrupting critical processes like DNA replication and transcription, which are essential for the parasite's proliferation and survival. nih.gov

Another significant mechanism involves the disruption of protein synthesis through amino acid starvation. nih.gov Research has shown that quinine can inhibit the transport of the essential amino acid tryptophan. nih.gov Plasmodium parasites, during their intraerythrocytic stage, digest host hemoglobin within their acidic food vacuole to obtain amino acids necessary for their own protein synthesis. nih.govnih.gov Quinidine is known to accumulate in this food vacuole. nih.gov Due to the structural similarity between quinine and tryptophan, it is hypothesized that the accumulated drug competitively inhibits the transport of tryptophan out of the food vacuole into the parasite's cytoplasm. nih.gov This blockage would lead to a deficiency of tryptophan, a crucial component for building proteins, effectively halting protein synthesis and contributing to the parasite's death. nih.gov Studies have demonstrated that quinine significantly reduces the uptake of tryptophan in a concentration-dependent manner, while not affecting the transport of other amino acids like methionine, indicating a specific inhibitory effect. nih.gov

| Experimental Finding | Implied Effect on Parasite | References |

| Quinidine/Quinine weakly intercalates into DNA via π-stacking interactions. | Disruption of DNA replication and transcription. | nih.gov |

| Quinidine/Quinine inhibits the transport of tryptophan. | Impairment of protein synthesis due to amino acid starvation. | nih.gov |

| Quinidine/Quinine accumulates in the parasite's food vacuole. | Localizes the drug at the site of amino acid acquisition. | nih.govnih.gov |

Glycolysis Inhibition in Plasmodium falciparum

The erythrocytic stages of the Plasmodium falciparum parasite are heavily reliant on glycolysis for their energy supply, making this metabolic pathway a potential target for antimalarial drugs. However, direct evidence from in vitro or ex vivo studies demonstrating that quinidine dihydrochloride (B599025) specifically inhibits glycolytic enzymes in P. falciparum is not prominently featured in current research.

Instead, clinical studies investigating the effects of the parent compound, quinine dihydrochloride, on patients with uncomplicated falciparum malaria have highlighted its impact on the host's glucose metabolism. nih.gov These in vivo studies observed that treatment with quinine was associated with significant metabolic changes in the patient, namely tissue insulin (B600854) resistance and an augmented quinine-stimulated secretion of insulin. nih.gov This can lead to hypoglycemia, a known complication of severe malaria that can be exacerbated by quinine/quinidine administration. cdc.gov It is important to note that these findings reflect the systemic response of the human host to the drug and the infection, rather than a direct inhibitory action on the parasite's glycolytic pathway itself. nih.gov

| Study Focus | Key Findings in Human Host | Relevance to Parasite Glycolysis | References |

| Glucose metabolism in quinine-treated malaria patients. | Increased insulin secretion and tissue insulin resistance, leading to potential hypoglycemia. | Indirect effect; reflects host metabolic response, not direct inhibition of parasite glycolysis. | nih.govcdc.gov |

While direct inhibition of glycolysis by quinidine is not established, other research points to related mechanisms by which quinoline antimalarials may induce a state of starvation in the parasite. Studies have shown that drugs like chloroquine, and to a lesser extent other quinolines, can inhibit endocytosis in P. falciparum. nih.gov Endocytosis is the process by which the parasite engulfs large amounts of the host red blood cell's cytoplasm, which is then digested to provide amino acids and other nutrients. nih.gov By blocking this initial step of nutrient acquisition, the drug can effectively starve the parasite, which would secondarily impact its energy-producing pathways, including glycolysis. nih.gov

Preclinical Pharmacological Investigations in Non Human Biological Systems

Pharmacokinetic Profiles in Animal Models

The study of pharmacokinetics, which encompasses the absorption, distribution, metabolism, and excretion (ADME) of a compound, is fundamental in preclinical research. In various animal models, quinidine (B1679956) has demonstrated distinct pharmacokinetic characteristics.

Absorption and Distribution Studies in Non-Human Species

Following oral administration in rats, quinidine is rapidly absorbed, primarily from the proximal intestine. ingentaconnect.comingentaconnect.com This rapid absorption in the upper gastrointestinal tract is significant because it allows the compound to largely bypass the efflux transporter P-glycoprotein (P-gp), which is more prominently expressed in the distal intestine. ingentaconnect.com Studies in rats have shown that after oral administration, the majority of the administered quinidine disappears from the proximal intestine, with only small amounts reaching the distal regions. ingentaconnect.com The total recovery of quinidine from the intestine decreases over time, with approximately 67% recovered at 15 minutes, 41% at 30 minutes, and 29% at 60 minutes post-administration. ingentaconnect.com

The distribution of quinidine is extensive. In mice, after intravenous infusion, a rapid distribution phase is observed with a half-life of 2.5 minutes. nih.gov The volume of distribution (Vd) in mice was determined to be 116 ml for a 31 g mouse. nih.gov In rats, the steady-state volume of distribution (Vss) was found to be 6.0 +/- 0.45 L/kg. nih.gov This large volume of distribution suggests significant tissue uptake. Furthermore, serum protein binding of quinidine in rats has been shown to be nonlinear over the in vivo plasma concentration range. nih.gov The blood-to-plasma concentration ratio also exhibits concentration dependence. nih.gov

Metabolism and Excretion Pathways in Animal Models (e.g., Hepatic Biotransformation, Renal Clearance)

Hepatic metabolism is the primary route of elimination for quinidine. nih.govfda.gov In rats, quinidine undergoes hydroxylation reactions mediated by cytochrome P450 (CYP) enzymes. nih.gov The major metabolite identified is 3-hydroxyquinidine (B22111), which itself possesses antiarrhythmic activity. fda.govbasicmedicalkey.com Other metabolites, such as quinidine N-oxide and O-desmethylquinidine, have also been identified in animal models. basicmedicalkey.com

Studies in mice have shown that quinidine is highly metabolized, with only about 5% of a given dose being excreted unchanged in the urine. nih.gov In rats, renal clearance involves both glomerular filtration and active tubular secretion, which is dependent on urinary pH. fda.gov When the urine is acidic (pH less than 7), approximately 20% of the administered quinidine is excreted unchanged, whereas this fraction can decrease to as little as 5% in alkaline urine. fda.gov

Bioavailability and Clearance in Preclinical Mammalian Models

The absolute bioavailability of quinidine has been studied in various animal models. The less-than-complete bioavailability is primarily attributed to first-pass metabolism in the liver. drugbank.com In dogs, the total body clearance of quinidine was determined to be 3.58 +/- 1.96 ml/kg/min, which was significantly slower than that of its diastereomer, quinine (B1679958). nih.gov The elimination half-life of quinidine in dogs was 14.4 +/- 4.10 hours. nih.gov In rats, the clearance of quinidine has been reported to be approximately 4.9 +/- 1.5 ml/min/kg. nih.gov

| Species | Clearance (ml/kg/min) | Elimination Half-life (hours) | Bioavailability (%) |

| Dog | 3.58 ± 1.96 nih.gov | 14.4 ± 4.10 nih.gov | Not specified |

| Rat | 4.9 ± 1.5 nih.gov | Not specified | 70 ± 17 nih.gov |

| Mouse | Not specified | 0.33 nih.gov | Not specified |

Tissue Distribution and Accumulation in Animal Models

Following administration, quinidine distributes to various tissues, with high concentrations observed in the lung, liver, and heart of mice. nih.gov This extensive tissue accumulation is consistent with its large volume of distribution. nih.gov In rats, a physiologically based pharmacokinetic model has been used to investigate the nonlinear tissue distribution of quinidine. nih.gov The tissue-to-plasma partition coefficients for muscle, skin, liver, lung, and the gastrointestinal tract demonstrated nonlinearity, suggesting that tissue binding is a saturable process. nih.gov

Studies in mdr1a knockout mice, which lack a specific P-glycoprotein, have provided further insights into the role of this transporter in quinidine distribution. These studies revealed a significant accumulation of quinidine in the brain of these mice compared to wild-type mice, indicating that P-glycoprotein at the blood-brain barrier actively transports quinidine out of the brain. ahajournals.org

In Vitro and Ex Vivo Drug Interaction Studies at the Biochemical Level

The potential for quinidine to interact with other drugs has been investigated at the biochemical level, primarily focusing on its effects on drug-metabolizing enzymes.

Enzyme Induction and Inhibition Profiling in Animal Liver Microsomes

In vitro studies using rat liver microsomes have demonstrated that quinidine metabolism is capacity-limited. nih.gov Pre-treatment of rats with phenobarbital (B1680315), a known enzyme inducer, led to an increase in the metabolism of quinidine, indicating that the enzymes responsible for its metabolism are inducible. nih.gov Specifically, the formation of 3-hydroxyquinidine, quinidine N-oxide, and quinidine 10,11-dihydrodiol were all found to be inducible by phenobarbital. nih.gov

Conversely, when phenobarbital was added directly to the microsomal incubation, it inhibited quinidine metabolism. nih.gov This suggests a complex interaction where phenobarbital can act as both an inducer and an inhibitor of quinidine metabolism. nih.gov Further studies in monkey liver microsomes have shown that quinidine can stimulate the metabolism of diclofenac (B195802), a substrate of CYP3A enzymes. capes.gov.br This stimulation was associated with an increased formation of 5-hydroxydiclofenac (B1228188) and was diminished by antibodies against CYP3A, confirming the involvement of this enzyme family. capes.gov.br Kinetic studies in monkey liver microsomes revealed that in the presence of quinidine, the maximal velocity (Vmax) of diclofenac metabolism increased significantly, while the Michaelis-Menten constant (Km) was not substantially altered. capes.gov.br

| Enzyme System | Animal Model | Effect of Quinidine | Interacting Compound | Finding |

| CYP3A | Monkey Liver Microsomes | Stimulation of metabolism | Diclofenac | Increased Vmax of diclofenac hydroxylation. capes.gov.br |

| CYP Enzymes | Rat Liver Microsomes | Substrate | Phenobarbital | Phenobarbital pre-treatment induced quinidine metabolism; direct addition of phenobarbital inhibited it. nih.gov |

| P-glycoprotein | Mouse (in vivo) | Inhibition of transport | Digoxin (B3395198) | Quinidine increased plasma and brain concentrations of digoxin in wild-type mice. ahajournals.org |

Transporter-Mediated Interactions in Preclinical Cellular Models

Quinidine dihydrochloride's interaction with various cellular transporters has been a subject of extensive preclinical investigation. These studies, conducted in non-human biological systems, are crucial for understanding the compound's pharmacokinetic profile and its potential for drug-drug interactions (DDIs). In vitro cellular models, typically employing transfected cell lines that overexpress specific transporters, have been instrumental in elucidating the role of quinidine as both a substrate and an inhibitor of key transporter proteins.

These transporters, belonging to the ATP-binding cassette (ABC) and Solute Carrier (SLC) superfamilies, are critical for the absorption, distribution, and elimination of xenobiotics. The following sections detail the preclinical findings regarding quinidine's interactions with these transporters in various cellular models.

Interaction with ATP-Binding Cassette (ABC) Transporters

P-glycoprotein (P-gp/ABCB1):

Quinidine is well-established as a potent inhibitor and a substrate of P-glycoprotein (P-gp), an efflux transporter prominently expressed at biological barriers such as the blood-brain barrier and the intestine. nih.govuni-saarland.de In vitro studies using Madin-Darby canine kidney (MDCKII) cells transfected with the human MDR1 gene (MDCKII-MDR1), a standard model for assessing P-gp interactions, have demonstrated quinidine's potent inhibitory activity. nih.gov One study reported an in vitro EC50 value of 0.9 µM for P-gp inhibition by quinidine. nih.gov The interaction is significant as P-gp modulation can alter the bioavailability and central nervous system penetration of co-administered drugs. nih.govnih.gov For instance, in Caco-2 cell monolayer models, which are derived from human colorectal adenocarcinoma cells and serve as a model for the intestinal epithelium, quinidine has been used as a probe inhibitor to investigate the intestinal efflux of other P-gp substrates. nih.gov Further studies have confirmed quinidine's role as a P-gp inhibitor, showing it can abolish the efflux of other P-gp substrates in cell-based assays. Methoxypolyethylene glycol (MPEG)-glycine-quinidine conjugates have also been shown to inhibit P-gp in resistant cancer cells. spandidos-publications.com

| Cell Model | Transporter | Interaction Type | Finding |

| MDCKII-MDR1 | P-gp (ABCB1) | Inhibition | Quinidine is a potent and specific inhibitor. nih.gov |

| Rat Brain Microcapillary Endothelial Cells | P-gp (ABCB1) | Inhibition | Demonstrated potent inhibition in monolayer efflux assays. nih.gov |

| MDR1-expressing cells | P-gp (ABCB1) | Inhibition | EC50 for inhibition reported as 0.9 µM. nih.gov |

| Caco-2 cells | P-gp (ABCB1) | Substrate/Inhibition | Used as a probe inhibitor to study intestinal P-gp. nih.gov |

Breast Cancer Resistance Protein (BCRP/ABCG2):

In addition to P-gp, quinidine interacts with the Breast Cancer Resistance Protein (BCRP), another ABC transporter involved in multidrug resistance and disposition of drugs. In vitro studies have indicated that quinidine can inhibit BCRP-mediated transport, suggesting a potential for DDIs with BCRP substrate drugs. mdpi.com

Interaction with Solute Carrier (SLC) Transporters

Organic Anion Transporting Polypeptides (OATPs):

Preclinical in vitro models have shown that quinidine can inhibit the function of Organic Anion Transporting Polypeptides (OATPs), which are uptake transporters primarily located in the liver. uu.nl Specifically, studies using cellular models expressing rat hepatic Oatps have demonstrated that quinidine inhibits all three major rat hepatic isoforms. researchgate.net Interactions with OATP1B1, a key human hepatic uptake transporter, have also been suggested. mdpi.com

Organic Cation Transporters (OCTs) and Multidrug and Toxin Extrusion (MATE) Proteins:

Quinidine's interaction with organic cation transporters is complex, involving both inhibition and transport. In vitro studies have identified quinidine as a potent inhibitor of OCT1 and OCT2. ujpronline.com For example, the uptake of primaquine, an antimalarial drug, into hepatocytes was shown to be mediated by OCT1 and was effectively inhibited by quinidine in an in vitro model. ujpronline.com Quinidine has also been used as a reference inhibitor for human OCT2 in studies utilizing transfected cell lines. fda.gov

Furthermore, quinidine acts as an inhibitor of the Multidrug and Toxin Extrusion (MATE) proteins, which work in concert with OCTs to facilitate the renal secretion of cationic drugs. ujpronline.comnih.gov Studies have shown that quinine, the diastereomer of quinidine, is both a substrate and an inhibitor of MATEs, reaching plasma concentrations sufficient to inhibit these transporters. ujpronline.com Given the functional overlap between OCTs and MATEs, the inhibitory effect of quinidine on both transporter families highlights a significant mechanism for potential DDIs, particularly affecting the renal clearance of co-administered cationic drugs. ujpronline.comsolvobiotech.com

| Cell Model | Transporter | Interaction Type | Finding |

| Hepatocyte models | OCT1 | Inhibition | Quinidine inhibited OCT1-mediated uptake of primaquine. ujpronline.com |

| Various cell lines | OCT1, OCT2 | Inhibition | Characterized as a potent inhibitor. ujpronline.com |

| Transfected cell lines | hOCT2 | Inhibition | Used as a reference inhibitor. fda.gov |

| Various cell lines | MATEs | Inhibition | Identified as an inhibitor of MATE transporters. ujpronline.com |

| Rat hepatic models | Oatps | Inhibition | Inhibited all three tested rat hepatic OATP isoforms. researchgate.net |

Computational and Theoretical Chemistry Studies of Quinidine Dihydrochloride

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR analysis is a computational methodology used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.comresearchgate.net This approach is instrumental in drug discovery for predicting the activity of new compounds and optimizing lead structures. mdpi.comfrontiersin.org

QSAR studies have been effectively used to correlate the specific structural features of quinidine (B1679956) and its derivatives with their preclinical biological activities. These models help to identify the key molecular fragments or properties responsible for a compound's therapeutic or adverse effects.

One area of application is in cancer research. In-silico investigations have explored quinidine as a potential inhibitor of aldo-keto reductases (AKR1B1 and AKR1B10), enzymes implicated in cancer. plos.orgnih.gov Molecular docking studies, a component of these analyses, found quinidine to be a selective and potent inhibitor of AKR1B1. plos.orgnih.gov The structure-activity relationship analysis revealed that its inhibitory activity is largely due to hydrogen bond interactions. Specifically, the methoxy (B1213986) group at position-6 and the ethanol (B145695) substitution at position-4 of the quinoline (B57606) ring were identified as crucial for forming these hydrogen bonds within the enzyme's active site. plos.org

Another example is in the study of antiarrhythmic agents. QSAR models have been developed for quinidine and related compounds to understand the structural requirements for their antiarrhythmic effects on heart tissues. ebi.ac.uk These models help in designing new derivatives with improved activity and reduced side effects.

The general workflow for QSAR involves selecting a set of compounds with known activities, calculating various molecular descriptors (physicochemical, topological, electronic), and then using statistical methods to build a predictive model. mdpi.comnih.gov This model can then be used to predict the activity of untested compounds.

| Target/Activity | Key Structural Features of Quinidine Implicated by QSAR/Docking | Reference |

|---|---|---|

| AKR1B1 Inhibition | Hydrogen bond formation via the 6-methoxyquinoline (B18371) and the hydroxyl group. | plos.org |

| CYP2D6 Inhibition (Human) | Multiple non-specific interactions within a large, flexible binding site. | nih.govplos.org |

| Antiarrhythmic Activity | General physicochemical properties like lipophilicity and net positive charge. | ebi.ac.uk |

QSAR models are powerful tools for predicting the in vitro biological profiles of compounds like quinidine, saving time and resources in the early stages of drug development. These predictions can include various biological endpoints, such as enzyme inhibition constants (IC50) and metabolic clearance rates.

For instance, QSAR analysis has been used to predict the IC50 values of chalcone (B49325) derivatives for antimalarial activity, with results showing a high correlation (r² = 0.99) with experimental in vitro data. researchgate.net While this study focused on chalcones, the methodology is broadly applicable. Similarly, hologram QSAR (HQSAR), a specific type of 2D QSAR, has been successfully applied to predict the human oral bioavailability of a diverse set of molecules, demonstrating strong predictive power. ebi.ac.uk

Computational models have also been developed to predict human in vitro intrinsic clearance, a critical parameter in pharmacokinetics. Using data for known therapeutic drugs, 3D-QSAR models were built that could predict hepatocyte intrinsic clearance with a high degree of accuracy (r² = 0.88, q² = 0.79). These models identify key pharmacophore features—such as hydrogen bond acceptors, hydrophobic regions, and ionizable features—that are essential for discriminating between compounds with high and low clearance rates. Such predictive models allow for the early screening of drug candidates to identify those with potentially favorable metabolic profiles.

| Predicted In Vitro Profile | QSAR Model Type | Key Findings | Reference |

|---|---|---|---|

| Human Oral Bioavailability | Hologram QSAR (HQSAR) | A model using atoms, bonds, connections, and chirality as fragment distinctions achieved high predictive ability (r²=0.93). | ebi.ac.uk |

| Human In Vitro Intrinsic Clearance | 3D-QSAR | Models successfully predicted hepatocyte clearance (r²=0.88) based on pharmacophore features like H-bond acceptors and hydrophobicity. | |

| Antimalarial Activity (IC50) | QSAR | Predicted IC50 values for chalcone derivatives showed excellent correlation with experimental results (r²=0.99). | researchgate.net |

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction via Computational Models

Computational, or in silico, models are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the discovery process. nih.govresearchgate.net These tools help to filter out compounds with poor pharmacokinetic profiles, reducing late-stage attrition.

For quinidine and its derivatives, web-based tools like SwissADME and pkCSM are often employed to predict a wide range of ADME parameters. researchgate.netjournalijtdh.com These platforms can estimate physicochemical properties, drug-likeness (e.g., adherence to Lipinski's rule of five), absorption characteristics (like Caco-2 permeability), distribution (e.g., blood-brain barrier penetration), metabolism (e.g., CYP enzyme inhibition), and excretion pathways. researchgate.netjournalijtdh.com Studies on quinine (B1679958) derivatives have shown that these compounds generally have good predicted bioavailability and pharmacokinetic profiles. researchgate.netjournalijtdh.com

More sophisticated approaches involve the development of physiologically-based pharmacokinetic (PBPK) models. A whole-body PBPK model has been developed for quinidine and its major metabolite, 3-hydroxyquinidine (B22111). nih.gov This model integrates physicochemical data with in vitro ADME data to simulate the drug's behavior in the body. nih.gov The model successfully predicted quinidine's plasma concentration-time profiles and its complex drug-drug interactions. nih.gov

Key findings from this PBPK model for quinidine include:

Absorption: The model accounts for intestinal efflux via the P-glycoprotein (P-gp) transporter, which affects its oral bioavailability. The model's simulated oral bioavailability (ranging from 37% to 79% depending on the dose) aligns well with reported experimental values (around 70%). nih.gov

Metabolism: The model incorporates the extensive first-pass metabolism of quinidine, primarily by the CYP3A4 enzyme in the liver and intestine. The formation of 3-hydroxyquinidine is a key metabolic pathway included in the simulation. nih.gov

Distribution: The model considers the distribution of quinidine into various tissues, taking into account organ volumes and perfusion rates. nih.gov

Interactions: The PBPK model was able to accurately predict drug-drug interactions involving quinidine as both a victim (affected by other drugs) and a perpetrator (affecting other drugs) of inhibition of CYP2D6 and P-gp. nih.gov

These computational models, from simple QSAR-based predictions to complex PBPK simulations, are essential for gaining a mechanistic understanding of quinidine's pharmacokinetic profile and for predicting its behavior in various clinical scenarios. nih.govresearchgate.net

| ADME Parameter | Computational Model/Tool | Predicted Outcome for Quinidine/Derivatives | Reference |

|---|---|---|---|

| Oral Bioavailability | PBPK Model / HQSAR | Predicted to be good (approx. 70%), influenced by dose-dependent P-gp saturation. | ebi.ac.uknih.gov |

| Metabolism | PBPK Model / Literature | Primarily metabolized by CYP3A4 to 3-hydroxyquinidine; also a substrate and inhibitor of CYP2D6. | nih.gov |

| Transporter Interaction | PBPK Model / Literature | Identified as a substrate and inhibitor of the P-gp efflux pump. | nih.gov |

| Drug-Likeness | SwissADME | Generally satisfies Lipinski's rule of five, indicating good potential for oral absorption. | researchgate.netjournalijtdh.com |

Applications in Research and Development Non Clinical Contexts

Use as a Reference Standard in Analytical Chemistry

Quinidine (B1679956) dihydrochloride (B599025) serves as a critical reference standard in analytical chemistry, ensuring the accuracy and reliability of quantitative and qualitative analyses. aquigenbio.comlgcstandards.com Its well-characterized physical and chemical properties make it an ideal benchmark for the development and validation of analytical methods. aquigenbio.com For instance, it is employed in high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) to identify and quantify related substances. nih.govwur.nl

In the quality control of pharmaceutical products, quinidine dihydrochloride is used to confirm the identity, purity, and concentration of active pharmaceutical ingredients. aquigenbio.comscirp.org Its presence as a reference standard is crucial for compliance with pharmacopeial standards, such as those set by the USP or EP. aquigenbio.comusp.org The use of this compound as a standard ensures that analytical tests are precise and reproducible, which is fundamental for research and regulatory purposes. scirp.org

Application as a Probe in Enzyme and Transporter Research

In the field of molecular biology and pharmacology, this compound is utilized as a probe to investigate the function of enzymes and transporters. It is a known inhibitor of certain potassium channels, which allows researchers to study the role of these channels in various physiological processes. medchemexpress.commedchemexpress.commedchemexpress.com For example, it has been used to inhibit the WT mouse Slo3 (KCa5.1) channel, providing insights into its function. medchemexpress.commedchemexpress.comselleckchem.com

Furthermore, this compound is recognized as an inhibitor of the P-glycoprotein (P-gp) transporter, a protein that plays a significant role in drug efflux from cells. researchgate.net This inhibitory action makes it a valuable tool in studies aimed at understanding the mechanisms of drug resistance and for investigating the potential of overcoming this resistance. Researchers use this compound to modulate P-gp activity and observe the resulting effects on the transport of other substrates.

Integration into Novel Delivery Systems (e.g., Nanoparticles for Brain Targeting in Animal Models)

The exploration of novel drug delivery systems has benefited from the use of this compound as a model compound. Researchers have encapsulated it within various nanocarriers, such as solid lipid nanoparticles (SLNs), to study the potential for targeted delivery to specific tissues, including the brain. oup.comnih.govnih.gov These studies often involve animal models to evaluate the in vivo performance of the delivery systems. researchgate.netnih.gov

One area of focus has been the development of transferrin-conjugated SLNs to enhance brain uptake. researchgate.netoup.comnih.govnih.gov By attaching transferrin to the surface of the nanoparticles, researchers aim to exploit the transferrin receptors present on the blood-brain barrier for receptor-mediated transport. researchgate.netnih.gov Studies have shown that this approach can lead to a higher concentration of the encapsulated compound in the brain compared to the free drug or non-conjugated nanoparticles. researchgate.netnih.gov

Table 1: Characteristics of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

| Nanoparticle Type | Size Range (nm) | Maximum Drug Entrapment (%) | Key Finding |

| Unconjugated SLNs | 108–126 | 38.4–42.7 | Served as a baseline for comparison. oup.comnih.gov |

| Transferrin-conjugated SLNs | Increased size compared to unconjugated | Reduced drug entrapment compared to unconjugated | Enhanced uptake in brain tissue. researchgate.netoup.comnih.gov |

Role in Developing Animal Models for Physiological Research (e.g., Taste Aversion Studies, without therapeutic implication)

This compound's intensely bitter taste has made it a standard tool in physiological and behavioral research, particularly in the development of animal models for taste aversion. researchgate.netphysiology.orgucl.ac.uknih.gov In these studies, the compound is used to induce a conditioned taste aversion in rodents, allowing researchers to investigate the neural mechanisms underlying taste perception, learning, and memory. researchgate.netphysiology.org

These non-therapeutic studies use quinidine hydrochloride as a bitter stimulus to explore how the brain processes aversive tastes and how this processing might be altered in different physiological or pathological states. physiology.orgcore.ac.uk For example, research has examined the licking behavior of rats in response to different concentrations of quinine (B1679958) to understand the microstructural components of ingestion and the role of specific gustatory nerves. physiology.org

Exploration in Materials Science (e.g., Synthesis of Nanocomposites)

In materials science, this compound has been used as a model drug in the development of novel nanocomposites for controlled-release applications. nih.govnih.govresearchgate.netdntb.gov.uaresearchgate.netresearchgate.net Researchers have intercalated the compound into clay minerals, such as natural and synthetic saponite, to create hybrid materials with modified release profiles. nih.govnih.govresearchgate.netdntb.gov.ua

The primary goal of these studies is to understand the interactions between the drug molecule and the clay matrix and to control the rate at which the drug is released from the composite material. nih.govresearchgate.net By studying the release kinetics in different pH environments, simulating gastric and intestinal fluids, scientists can gain insights into the design of materials for various applications. nih.govnih.govresearchgate.netdntb.gov.ua

Biotechnological and Enzymological Applications (e.g., Chiral Catalysis, Biochemical Assays)

The chiral nature of quinidine has led to its use in biotechnological and enzymological applications, particularly in the field of asymmetric catalysis. tandfonline.comtandfonline.com As a cinchona alkaloid, quinidine and its derivatives can act as chiral catalysts or ligands in chemical reactions, facilitating the synthesis of enantiomerically pure compounds. tandfonline.comtandfonline.comresearchgate.net This is of significant interest in the synthesis of complex molecules with specific stereochemistry.

Furthermore, this compound is employed in various biochemical assays. medchemexpress.commybiosource.com Its inhibitory effects on certain enzymes, as mentioned earlier, make it a useful tool for characterizing enzyme function and for screening for new inhibitors. nih.gov The compound's fluorescent properties are also utilized in some analytical techniques.

Q & A

Q. What safety protocols are mandatory for handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products